molecular formula C18H21ClN2O4 B12072284 [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate

[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate

Cat. No.: B12072284
M. Wt: 364.8 g/mol
InChI Key: TWAHMAMOOYRZDY-UHFFFAOYSA-N
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Description

[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate is a synthetic organic compound belonging to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a chloro group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Esterification: The ester functionalities can be introduced through esterification reactions using 2,2-dimethylpropanoic acid and appropriate coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functionalities, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester groups to alcohols can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of novel catalysts.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Evaluated for its antimicrobial properties.

Industry:

  • Utilized in the production of advanced materials with specific properties.
  • Applied in the development of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ester functionalities can undergo hydrolysis, releasing active metabolites that exert biological activity. The chloro group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    [4-chloroquinazolin-6-yl] 2,2-dimethylpropanoate: Lacks the ester functionality at the 7-position.

    [4-chloro-7-hydroxyquinazolin-6-yl] 2,2-dimethylpropanoate: Contains a hydroxyl group instead of the ester at the 7-position.

    [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] acetate: Has an acetate group instead of the 2,2-dimethylpropanoate.

Uniqueness:

  • The presence of two ester functionalities in [4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate provides unique reactivity and potential for diverse chemical modifications.
  • The chloro group at the 4-position enhances its chemical stability and binding properties compared to similar compounds.

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H21ClN2O4/c1-17(2,3)15(22)24-12-7-10-11(20-9-21-14(10)19)8-13(12)25-16(23)18(4,5)6/h7-9H,1-6H3

InChI Key

TWAHMAMOOYRZDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C(C)(C)C

Origin of Product

United States

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